7,11-Diphenylspiro[5.5]undecane-1,9-dione
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Overview
Description
7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Bromination: This reaction involves the addition of bromine to the compound, leading to the formation of bridged acetal and ether products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane as the solvent.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Bridged Acetal and Ether: Formed during the bromination of this compound.
Scientific Research Applications
7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational behavior.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures, such as those containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Bis(1,3-oxathiane) Spiranes: Exhibiting similar stereochemistry and conformational properties.
Uniqueness
7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.
Properties
CAS No. |
1521-72-8 |
---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,5-diphenylspiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2 |
InChI Key |
OPNBDOGDEHAZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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